molecular formula C19H17N3O2 B12691618 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol CAS No. 13387-93-4

3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol

Cat. No.: B12691618
CAS No.: 13387-93-4
M. Wt: 319.4 g/mol
InChI Key: HHIGLELKXRBSBP-UHFFFAOYSA-N
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Description

3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is a heterocyclic compound that belongs to the class of pyrimido-oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused bicyclic system, which includes a pyrimidine ring and an oxazine ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or neuroprotective agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity . Additionally, it may interact with neurotransmitter receptors, providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.

    Pyrimido-pyrimidine Derivatives: These compounds share a similar bicyclic structure and are known for their medicinal properties.

Uniqueness

3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

13387-93-4

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-benzyl-6-phenyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one

InChI

InChI=1S/C19H17N3O2/c23-19-17-16(20-18(21-19)15-9-5-2-6-10-15)12-22(13-24-17)11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,23)

InChI Key

HHIGLELKXRBSBP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)OCN1CC4=CC=CC=C4

Origin of Product

United States

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